molecular formula C9H18ClNO2 B13510282 2-Amino-4-cyclopentylbutanoic acid hydrochloride

2-Amino-4-cyclopentylbutanoic acid hydrochloride

Cat. No.: B13510282
M. Wt: 207.70 g/mol
InChI Key: WMUHBFKKGVDRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a cyclopentyl group attached to the butanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopentylbutanoic acid hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving appropriate precursors.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and catalysts can optimize the reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopentylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-cyclopentylbutanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-cyclopentylbutanoic acid
  • 2-Amino-4-cyclopentylbutanoic acid methyl ester
  • 2-Amino-4-cyclopentylbutanoic acid ethyl ester

Uniqueness

2-Amino-4-cyclopentylbutanoic acid hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the hydrochloride salt form. These features confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-amino-4-cyclopentylbutanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H

InChI Key

WMUHBFKKGVDRFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N.Cl

Origin of Product

United States

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